Abiraterone acetate
Übersicht
Beschreibung
Abirateronacetat ist ein Medikament, das hauptsächlich zur Behandlung von Prostatakrebs eingesetzt wird. Es wird unter den Markennamen Zytiga und Yonsa, unter anderem, verkauft. Diese Verbindung ist besonders wirksam bei der Behandlung von metastasiertem kastrationsresistentem Prostatakrebs (mCRPC) und metastasiertem, hochrisiko-kastrationssensiblem Prostatakrebs (mCSPC) in Kombination mit Kortikosteroiden . Abirateronacetat wirkt, indem es die Produktion von Androgenen hemmt, die Hormone, die das Wachstum von Prostatakrebszellen fördern können .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Herstellung von Abirateronacetat umfasst mehrere Schritte. Eine übliche Methode beginnt mit 17-Halogen-Androstan-dien-3beta-Alkohol-Acetat und 3-Pyridin-Boronsäure-Pinacolester als Rohstoffen. Diese Verbindungen unterliegen einer Kupplungsreaktion in Gegenwart eines Katalysators, um Abirateronacetat zu bilden . Diese Methode ist vorteilhaft aufgrund ihrer Einfachheit, der Verfügbarkeit von Rohstoffen und der kontrollierbaren Qualität, wodurch sie für die industrielle Produktion geeignet ist .
Industrielle Produktionsmethoden
Die industrielle Produktion von Abirateronacetat beinhaltet häufig Lösungsmittelverdunstung, Direktverdichtung, Schmelzgranulierung, Kopräzipitation, Kokristallisation und andere Techniken zur Verbesserung der Löslichkeit und Bioverfügbarkeit der Verbindung . Die Nanokristalltechnologie wurde ebenfalls eingesetzt, um die Auflösungsgeschwindigkeit und die orale Bioverfügbarkeit von Abirateronacetat zu verbessern .
Wissenschaftliche Forschungsanwendungen
Abirateronacetat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. In der Medizin wird es zur Behandlung von fortgeschrittenem Prostatakrebs eingesetzt, indem die Androgenbiosynthese gehemmt wird . Forschungen haben gezeigt, dass Abirateronacetat die Überlebensraten bei Patienten mit metastasiertem Prostatakrebs signifikant verbessern kann .
In der pharmazeutischen Industrie wird Abirateronacetat zur Entwicklung von Formulierungen verwendet, die seine Löslichkeit und Bioverfügbarkeit verbessern, wie z. B. Nanokristalltabletten . Zusätzlich wird die Verbindung hinsichtlich ihrer möglichen Verwendung bei der Behandlung anderer Krebsarten untersucht .
Wirkmechanismus
Abirateronacetat wird in vivo zu Abirateron umgewandelt, das das Enzym 17α-Hydroxylase/C17,20-Lyase (CYP17A1) hemmt. Dieses Enzym ist entscheidend für die Androgenbiosynthese in den Nebennieren, Hoden und Prostatatumoren . Durch die Hemmung von CYP17A1 reduziert Abirateronacetat die Produktion von Testosteron und anderen Androgenen und verlangsamt so das Wachstum von Prostatakrebszellen .
Wirkmechanismus
Safety and Hazards
Abiraterone acetate tablets should not be handled by a woman who is pregnant or who may become pregnant. This medicine can harm an unborn baby or cause miscarriage . In males whose partners can become pregnant, birth control is recommended . It is also associated with hypokalaemia, hypertension and fluid retention or oedema, secondary to its mechanism of action, and cardiac adverse events and hepatotoxicity .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Abiraterone acetate interferes with androgen synthesis by blocking the CYP17A1-expressed enzyme 17α-hydroxylase/17,20-lyase (CYP17A1) . Inhibition of 17α-hydroxylase suppresses hydroxylation of pregnenolone and progesterone at C17 . It also inhibits sulfotransferases (SULT2A1, SULT2B1b, SULT1E1), which are involved in the sulfation of DHEA and other endogenous steroids and compounds .
Cellular Effects
The effects of this compound on cells are primarily related to its role in inhibiting androgen synthesis. By blocking the enzyme necessary for androgen synthesis, it reduces the levels of androgens that can stimulate the growth of prostate cancer cells .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interaction with the enzyme CYP17A1. By inhibiting this enzyme, it prevents the conversion of pregnenolone and progesterone into androgens .
Metabolic Pathways
This compound is involved in the metabolic pathway of androgen synthesis. It interacts with the enzyme CYP17A1, which is crucial for the conversion of pregnenolone and progesterone into androgens .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of abiraterone acetate involves several steps. One common method starts with 17-halogen-androstane-diene-3beta-alcohol acetate and 3-pyridine boronic acid pinacol ester as raw materials. These compounds undergo a coupling reaction in the presence of a catalyst to form this compound . This method is advantageous due to its simplicity, availability of raw materials, and controllable quality, making it suitable for industrial production .
Industrial Production Methods
Industrial production of this compound often involves solvent evaporation, direct compaction, melt granulation, co-precipitation, co-crystallization, and other techniques to enhance the solubility and bioavailability of the compound . Nanocrystal technology has also been employed to improve the dissolution rate and oral bioavailability of this compound .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Abirateronacetat unterliegt verschiedenen chemischen Reaktionen, darunter Hydrolyse, Oxidation und Reduktion. Die Verbindung wird in vivo hydrolysiert, um Abirateron, seinen aktiven Metaboliten, zu bilden .
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die bei der Synthese und den Reaktionen von Abirateronacetat verwendet werden, umfassen Katalysatoren für Kupplungsreaktionen, Lösungsmittel für die Kristallisation und Stabilisatoren für Nanokristallformulierungen .
Hauptprodukte
Das Hauptprodukt, das bei der Hydrolyse von Abirateronacetat gebildet wird, ist Abirateron, das die aktive Form des Medikaments ist . Dieser Metabolit ist für die therapeutischen Wirkungen der Verbindung verantwortlich.
Vergleich Mit ähnlichen Verbindungen
Abirateronacetat wird häufig mit anderen Antiandrogenen verglichen, die zur Behandlung von Prostatakrebs eingesetzt werden, wie z. B. Bicalutamid und Enzalutamid . Während all diese Verbindungen die Androgenaktivität hemmen, ist Abirateronacetat einzigartig in seiner Fähigkeit, die Androgenproduktion an mehreren Stellen zu blockieren, einschließlich der Nebennieren und Prostatatumoren . Diese umfassende Hemmung macht Abirateronacetat besonders wirksam bei der Behandlung von fortgeschrittenem Prostatakrebs.
Ähnliche Verbindungen
Eigenschaften
IUPAC Name |
[(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33NO2/c1-17(28)29-20-10-12-25(2)19(15-20)6-7-21-23-9-8-22(18-5-4-14-27-16-18)26(23,3)13-11-24(21)25/h4-6,8,14,16,20-21,23-24H,7,9-13,15H2,1-3H3/t20-,21-,23-,24-,25-,26+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVIQSJCZCSLXRZ-UBUQANBQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CC=C4C5=CN=CC=C5)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC=C4C5=CN=CC=C5)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3049043 | |
Record name | Abiraterone acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3049043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154229-18-2 | |
Record name | Abiraterone acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=154229-18-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Abiraterone acetate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154229182 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Abiraterone acetate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=748121 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Abiraterone acetate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=749227 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Abiraterone acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3049043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ABIRATERONE ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EM5OCB9YJ6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Abiraterone acetate?
A: this compound is a prodrug that is metabolized to Abiraterone, a potent and irreversible inhibitor of cytochrome P450 17A1 (CYP17A1). [] CYP17A1 is an enzyme crucial for androgen biosynthesis, catalyzing two key steps: 17α-hydroxylase and C17,20-lyase. [] By inhibiting CYP17A1, Abiraterone effectively blocks the production of androgens (including testosterone) from the testes, adrenal glands, and even within the tumor itself. [, ] This is particularly important in castration-resistant prostate cancer (CRPC), where tumors can continue to grow despite low levels of circulating testosterone by utilizing these alternative androgen sources. [, ]
Q2: What is the molecular formula and weight of this compound?
A: While the provided abstracts do not specify the molecular formula and weight of this compound, several papers focus on its structural characteristics and modifications. For detailed spectroscopic data and characterization of this compound and its metabolites, refer to the research by [].
Q3: How stable is this compound under various conditions?
A: The stability of this compound under different conditions has been a significant area of research. Studies have explored various formulation strategies to enhance its stability, solubility, and bioavailability. [, , , ] For instance, nanocrystal technology has been investigated to improve the dissolution rate and oral bioavailability of this compound. []
Q4: What is the pharmacokinetic profile of this compound?
A: this compound is administered orally and is rapidly converted to its active metabolite, Abiraterone. [, ] Food significantly impacts the absorption of this compound, leading to a several-fold increase in exposure when taken with a high-fat meal compared to fasting conditions. [] Therefore, it is generally recommended to administer this compound in a fasted state to minimize variability in drug exposure. []
Q5: How efficacious is this compound in treating prostate cancer?
A: this compound, in combination with prednisone, has demonstrated significant antitumor activity in various settings of prostate cancer, including metastatic castration-resistant prostate cancer (mCRPC) and metastatic hormone-sensitive prostate cancer (mHSPC). [, , , , , , ] Clinical trials have shown improvements in overall survival, progression-free survival, and prostate-specific antigen (PSA) response rates compared to placebo or other standard treatments. [, , , , ]
Q6: Are there any known mechanisms of resistance to this compound?
A: Despite its efficacy, resistance to this compound is a significant clinical challenge. While the provided abstracts do not delve deep into specific resistance mechanisms, they highlight the dynamic evolution of CRPC and the emergence of resistant phenotypes following treatment. [, ] Ongoing research aims to understand the genomic and molecular mechanisms underlying Abiraterone resistance and develop strategies to overcome it. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.